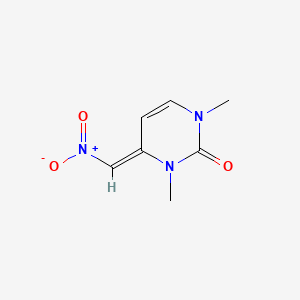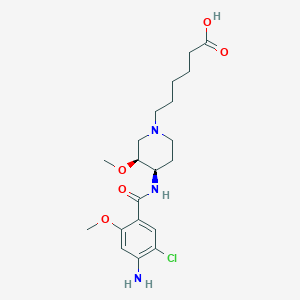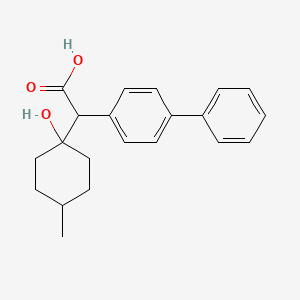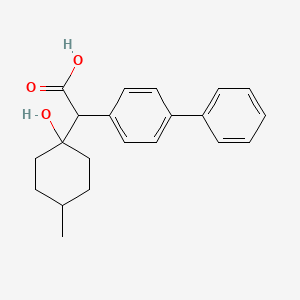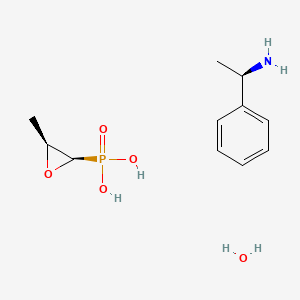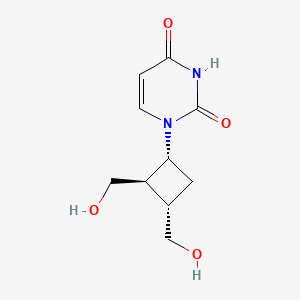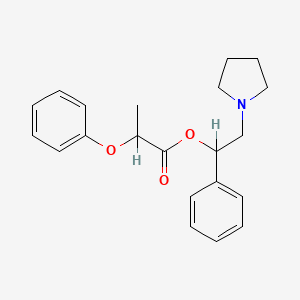
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester is an organic compound that belongs to the class of phenoxypropionic acid derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a phenoxy group attached to a propionic acid moiety, which is further esterified with an alpha-(1-pyrrolidinylmethyl)benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester typically involves the esterification of 2-Phenoxypropionic acid with alpha-(1-pyrrolidinylmethyl)benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester moiety may undergo hydrolysis to release the active acid form, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxypropionic acid: A simpler analog without the ester group.
2-(4-Chlorophenoxy)propionic acid: Contains a chlorine substituent on the aromatic ring.
2-(4-Bromophenoxy)propionic acid: Contains a bromine substituent on the aromatic ring.
Uniqueness
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester is unique due to the presence of the alpha-(1-pyrrolidinylmethyl)benzyl ester group, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, leading to unique biological activities.
Properties
CAS No. |
102597-66-0 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(1-phenyl-2-pyrrolidin-1-ylethyl) 2-phenoxypropanoate |
InChI |
InChI=1S/C21H25NO3/c1-17(24-19-12-6-3-7-13-19)21(23)25-20(16-22-14-8-9-15-22)18-10-4-2-5-11-18/h2-7,10-13,17,20H,8-9,14-16H2,1H3 |
InChI Key |
VLNBYJUVKJMTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(CN1CCCC1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


